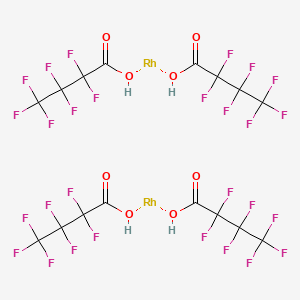
L-Lysine-13C6,15N2 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine-13C6,15N2 hydrochloride is a stable isotope-labeled compound of L-lysine hydrochloride. It is an essential amino acid for humans, playing a crucial role in various physiological processes. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in the fields of biochemistry and molecular biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-13C6,15N2 hydrochloride involves the incorporation of carbon-13 and nitrogen-15 isotopes into the lysine molecule. This is typically achieved through microbial fermentation using isotopically labeled substrates. The process involves the following steps:
Fermentation: Microorganisms such as Corynebacterium glutamicum are cultured in a medium containing carbon-13 and nitrogen-15 labeled substrates.
Isolation: The labeled lysine is isolated from the fermentation broth.
Purification: The isolated lysine undergoes purification processes to achieve the desired purity level.
Hydrochloride Formation: The purified lysine is then converted to its hydrochloride form by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The use of bioreactors and advanced purification techniques ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
L-Lysine-13C6,15N2 hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions, particularly at the amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophilic reagents and appropriate solvents
Major Products
Oxidation: Formation of keto acids.
Reduction: Formation of amines.
Substitution: Formation of substituted lysine derivatives
科学研究应用
L-Lysine-13C6,15N2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for proteomic studies.
Medicine: Used in research related to calcium absorption, diabetes, and gut health.
Industry: Applied in the production of labeled proteins for various industrial applications .
作用机制
The mechanism of action of L-Lysine-13C6,15N2 hydrochloride involves its incorporation into proteins and other biomolecules. The labeled isotopes allow for precise tracking and quantification in metabolic studies. The acetylation and deacetylation of lysine residues in histones play a crucial role in regulating chromatin organization and gene expression .
相似化合物的比较
Similar Compounds
L-Lysine hydrochloride: The non-labeled version of the compound.
L-Arginine-13C6,15N4 hydrochloride: Another stable isotope-labeled amino acid used in similar applications.
L-Leucine-13C6,15N hydrochloride: Used in metabolic studies and protein synthesis research
Uniqueness
L-Lysine-13C6,15N2 hydrochloride is unique due to its dual labeling with carbon-13 and nitrogen-15, which provides enhanced sensitivity and accuracy in analytical studies. This dual labeling makes it particularly valuable in complex metabolic and proteomic research .
属性
分子式 |
C6H15ClN2O2 |
|---|---|
分子量 |
190.59 g/mol |
IUPAC 名称 |
(2S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1; |
InChI 键 |
BVHLGVCQOALMSV-GSMNGUNQSA-N |
手性 SMILES |
[13CH2]([13CH2][13CH2][15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl |
规范 SMILES |
C(CCN)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)
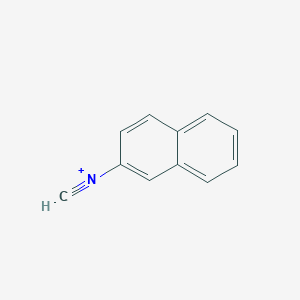
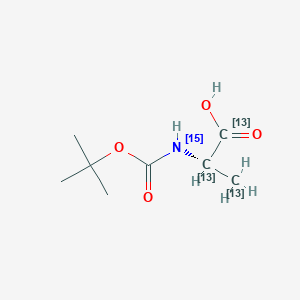
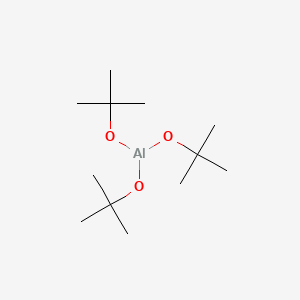

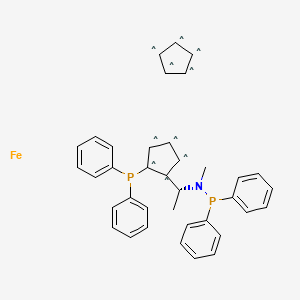
![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)


